Cas no 54804-44-3 (3-(Bromomethyl)isoquinoline)
3-(Bromomethyl)isoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 3-(Bromomethyl)isoquinoline
- isoquinoline, 3-(bromomethyl)-
- LogP
- SCHEMBL1169875
- 54804-44-3
- AXSPMUDWTDIMLH-UHFFFAOYSA-N
- A7964
- 3-bromomethyl-isoquinoline
- DTXSID80476527
- DA-04975
-
- MDL: MFCD17170395
- Inchi: 1S/C10H8BrN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2
- InChI Key: AXSPMUDWTDIMLH-UHFFFAOYSA-N
- SMILES: BrCC1C=C2C=CC=CC2=CN=1
Computed Properties
- Exact Mass: 220.98404
- Monoisotopic Mass: 220.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.518
- Boiling Point: 322.1°C at 760 mmHg
- Flash Point: 148.6°C
- Refractive Index: 1.673
- PSA: 12.89
3-(Bromomethyl)isoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004298-1g |
3-(Bromomethyl)isoquinoline |
54804-44-3 | 95% | 1g |
$621.72 | 2023-09-01 | |
| Chemenu | CM143929-1g |
3-(bromomethyl)isoquinoline |
54804-44-3 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM143929-1g |
3-(bromomethyl)isoquinoline |
54804-44-3 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737908-1g |
3-(Bromomethyl)isoquinoline |
54804-44-3 | 98% | 1g |
¥5541.00 | 2024-05-09 | |
| Crysdot LLC | CD11106321-1g |
3-(Bromomethyl)isoquinoline |
54804-44-3 | 95+% | 1g |
$772 | 2024-07-18 | |
| Ambeed | A824814-1g |
3-(Bromomethyl)isoquinoline |
54804-44-3 | 95+% | 1g |
$839.0 | 2024-04-18 |
3-(Bromomethyl)isoquinoline Suppliers
3-(Bromomethyl)isoquinoline Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-(Bromomethyl)isoquinoline
Professional Introduction to 3-(Bromomethyl)isoquinoline (CAS No. 54804-44-3)
3-(Bromomethyl)isoquinoline (CAS No. 54804-44-3) is a highly versatile and significant compound in the field of chemical and pharmaceutical research. This heterocyclic aromatic molecule, characterized by a bromomethyl substituent on its isoquinoline backbone, has garnered considerable attention due to its broad applicability in synthetic chemistry, drug development, and material science. The unique structural features of this compound make it an invaluable intermediate for the synthesis of more complex molecules, particularly in the creation of bioactive agents.
The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, renowned for its presence in numerous pharmacologically active compounds. Its aromatic system, consisting of a benzene ring fused with a pyridine ring, provides a stable framework that can be modified through various chemical reactions. The introduction of a bromomethyl group at the 3-position of the isoquinoline ring enhances its reactivity, enabling further functionalization through nucleophilic substitution reactions. This reactivity is particularly useful in constructing more intricate molecular architectures, making 3-(bromomethyl)isoquinoline a cornerstone in synthetic organic chemistry.
In recent years, the pharmaceutical industry has seen a surge in interest for isoquinoline derivatives due to their demonstrated biological activity. Research has highlighted the potential of these compounds as scaffolds for developing drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The bromomethyl functionality in 3-(bromomethyl)isoquinoline allows for facile introduction of other pharmacophores, facilitating the design of novel therapeutic agents with enhanced specificity and efficacy.
One of the most compelling applications of 3-(bromomethyl)isoquinoline lies in its role as a precursor for the synthesis of bioactive molecules. For instance, recent studies have demonstrated its utility in generating isoquinoline-based alkaloids, which are known for their diverse biological functions. These alkaloids often exhibit potent pharmacological effects, making them attractive candidates for drug development. The bromomethyl group serves as a strategic handle for further derivatization, allowing chemists to tailor the molecular structure to achieve desired biological outcomes.
The compound's significance extends beyond pharmaceutical applications into materials science. Isoquinoline derivatives are being explored for their potential use in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic cells. The electron-deficient nature of the isoquinoline ring makes it an excellent candidate for conjugated systems, which are essential components in these advanced materials. Additionally, the bromomethyl group can be used to introduce additional functional groups that enhance the material's performance characteristics.
The synthesis of 3-(bromomethyl)isoquinoline typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include bromination of 3-methylisoquinoline or condensation reactions followed by halogenation. These synthetic strategies highlight the compound's accessibility and practicality for industrial-scale production. Advances in synthetic methodologies have further streamlined its preparation, making it more efficient and cost-effective.
In academic research, 3-(bromomethyl)isoquinoline has been employed as a key intermediate in exploring new reaction pathways and developing innovative synthetic techniques. Its unique reactivity has inspired studies on transition-metal-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis. These reactions often provide access to complex molecular structures with high precision and yield, underscoring the importance of this compound in advancing synthetic chemistry.
The growing body of literature on 3-(bromomethyl)isoquinoline underscores its multifaceted utility across various scientific disciplines. Researchers continue to uncover new applications and refine existing synthetic protocols, ensuring its continued relevance in both academic and industrial settings. As our understanding of molecular interactions deepens, compounds like 3-(bromomethyl)isoquinoline will undoubtedly play a crucial role in shaping the future of chemical and pharmaceutical innovation.
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